2-(2-Methylanilino)benzohydrazide
Description
2-(2-Methylanilino)benzohydrazide is a benzohydrazide derivative featuring a 2-methylphenylamino (-NH-C₆H₄-CH₃) substituent at the 2-position of the benzohydrazide core. The benzohydrazide scaffold is highly versatile, allowing for structural modifications that modulate electronic, steric, and solubility properties. The 2-methylanilino group introduces a secondary amine and a methyl-substituted aromatic ring, which may influence hydrogen bonding, π-π interactions, and steric effects in biological systems.
Properties
CAS No. |
53970-34-6 |
|---|---|
Molecular Formula |
C14H15N3O |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
2-(2-methylanilino)benzohydrazide |
InChI |
InChI=1S/C14H15N3O/c1-10-6-2-4-8-12(10)16-13-9-5-3-7-11(13)14(18)17-15/h2-9,16H,15H2,1H3,(H,17,18) |
InChI Key |
DYGIGSGIHDVRCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=CC=CC=C2C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylanilino)benzohydrazide typically involves the reaction of 2-methylaniline with benzohydrazide. One common method is the condensation reaction between 2-methylaniline and benzohydrazide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of 2-(2-Methylanilino)benzohydrazide may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity. Techniques such as microwave-assisted synthesis and mechanochemical methods can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylanilino)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
2-(2-Methylanilino)benzohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(2-Methylanilino)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of bacterial enzymes, leading to antibacterial effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of benzohydrazide derivatives are highly dependent on substituents. Below is a detailed comparison of 2-(2-Methylanilino)benzohydrazide with structurally related compounds:
Substituent-Driven Bioactivity
Substituent Effects on Physicochemical Properties
- Electron-Donating Groups (e.g., 2-methylanilino): The methyl group increases lipophilicity (logP) and may improve blood-brain barrier penetration. The aromatic amine enables hydrogen bonding and cation-π interactions.
- Electron-Withdrawing Groups (e.g., chloro, nitro): Enhance cytotoxicity (e.g., CPB ) but may reduce solubility.
- Heterocyclic Moieties (e.g., quinoline, furan): Improve target specificity via planar stacking (Eg5 inhibitors ) or metal coordination (transition metal complexes ).
Contradictions and Limitations
- Antioxidant vs. Cytotoxic Effects: Ethylsulfanyl derivatives are non-toxic antioxidants, whereas chloro-substituted analogs prioritize cytotoxicity.
- Steric vs. Electronic Effects: The 2,3-dimethylphenylamino group may reduce reactivity compared to 2-methylanilino due to increased steric hindrance.
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